Superior Renal and Bone Safety vs. Tenofovir Disoproxil Fumarate (TDF) in a Phase 3 Switching Study
In a 48-week Phase 4 switching trial (N=153), patients with CHB who switched from long-term TDF to BSV (150 mg/day) experienced significant improvements in renal function and bone density compared to those who continued TDF (300 mg/day). The BSV group showed a mean percentage change in estimated glomerular filtration rate (eGFR) of +1.67%, whereas the TDF group showed a decline of -1.24% [1]. Concurrently, both hip and spine bone mineral density increased in the BSV group, indicating enhanced bone strength relative to the TDF group [1].
| Evidence Dimension | Mean Percentage Change in eGFR over 48 Weeks |
|---|---|
| Target Compound Data | +1.67% (BSV 150 mg/day) |
| Comparator Or Baseline | -1.24% (TDF 300 mg/day) |
| Quantified Difference | Absolute difference of 2.91 percentage points in favor of BSV |
| Conditions | Phase 4, randomized, active-controlled trial in 153 CHB patients previously treated with TDF for ≥48 weeks. |
Why This Matters
This demonstrates that switching to BSV can reverse TDF-associated nephrotoxicity and bone loss, a crucial differentiator for procurement in long-term CHB management.
- [1] Yim HJ, Kim JH, Seo YS, et al. Switching from tenofovir disoproxil fumarate to besifovir dipivoxil maleate improves renal and bone safety in chronic hepatitis B patients without compromising antiviral efficacy. Clin Mol Hepatol. 2025 Jan;31(1):e1-e12. DOI: 10.3350/cmh.2024.0819. View Source
